Product packaging for 3-Ethylnon-8-EN-3-OL(Cat. No.:CAS No. 88295-56-1)

3-Ethylnon-8-EN-3-OL

Cat. No.: B14376917
CAS No.: 88295-56-1
M. Wt: 170.29 g/mol
InChI Key: JKILATQHPAHRJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Ethylnon-8-en-3-ol is a synthetic organic compound of interest in chemical research and development. This molecule features a tertiary alcohol functional group and an unsaturated carbon chain, presenting a structure that may be utilized in various synthetic pathways, such as the synthesis of more complex molecules, polymers, or as a standard in analytical chemistry. As a tertiary alcohol, its reactivity differs from primary and secondary alcohols, making it a valuable subject for studies in reaction mechanisms and catalysis. Researchers may explore its potential as a building block for pharmaceuticals, agrochemicals, or fragrances. The unsaturated bond (denoted by "8-en") offers a site for further chemical modification, including hydrogenation or functional group interconversion. This product is intended for use by qualified laboratory professionals exclusively for research purposes. It is not classified or intended for use as a drug, cosmetic, or for any household application. Handle with care in a well-controlled laboratory setting, following all appropriate safety protocols. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O B14376917 3-Ethylnon-8-EN-3-OL CAS No. 88295-56-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88295-56-1

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

3-ethylnon-8-en-3-ol

InChI

InChI=1S/C11H22O/c1-4-7-8-9-10-11(12,5-2)6-3/h4,12H,1,5-10H2,2-3H3

InChI Key

JKILATQHPAHRJB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CCCCC=C)O

Origin of Product

United States

Synthetic Methodologies for 3 Ethylnon 8 En 3 Ol and Analogous Structures

Strategies for Tertiary Alcohol Formation with Terminal Alkene Functionality

The construction of tertiary alcohols that also feature a remote, unfunctionalized terminal alkene presents a unique synthetic challenge. Methodologies must selectively form the C-O bond at a sterically hindered carbon while preserving the integrity of the double bond.

Hydroboration-oxidation is a powerful two-step reaction sequence that converts alkenes into alcohols. iitk.ac.inmasterorganicchemistry.com The first step involves the addition of a borane (B79455) reagent across the double bond, followed by an oxidation step, typically with hydrogen peroxide and a base, to replace the boron atom with a hydroxyl group. iitk.ac.inmasterorganicchemistry.com This method is particularly valuable for its ability to achieve anti-Markovnikov addition, placing the hydroxyl group on the less substituted carbon of the double bond. libretexts.org

Achieving high regioselectivity in the hydroboration of alkenes is crucial for the synthesis of specific alcohol isomers. For substrates with multiple double bonds, such as those leading to analogs of 3-Ethylnon-8-en-3-ol, bulky hydroborating reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) can be employed to selectively react with the less sterically hindered terminal alkene. This selectivity is critical for preserving internal double bonds while functionalizing the terminal position.

Furthermore, the development of asymmetric hydroboration allows for the synthesis of chiral alcohols with high enantioselectivity. The use of chiral ligands on the boron or metal catalyst can control the facial selectivity of the hydroboration step, leading to the formation of a specific enantiomer. For instance, TADDOL-derived chiral monophosphite ligands have been shown to direct rhodium-catalyzed hydroboration to selectively produce either chiral primary or tertiary borated products.

Table 1: Ligand Effects on Regio- and Enantioselective Hydroboration

Ligand Catalyst Substrate Regioselectivity (Product Ratio) Enantiomeric Ratio (er)
TADDOL-derived Monophosphite Rhodium β-aryl methylidenes >20:1 (primary vs. tertiary) up to 98:2

This table illustrates how the choice of ligand can significantly influence the outcome of hydroboration reactions, enabling control over both regioselectivity and enantioselectivity.

Neopentyl boronic esters have emerged as valuable intermediates in the synthesis of tertiary alcohols. These esters can be prepared with high enantiomeric purity and subsequently converted to tertiary alcohols with almost complete retention of stereochemistry. The use of neopentyl glycol boronic esters, in place of pinacol (B44631) esters, can significantly improve the enantiospecificity of the lithiation–borylation reaction, a key step in their conversion to tertiary alcohols. This approach allows for the construction of sterically hindered tertiary stereocenters with high fidelity.

The reaction of lithiated carbamates with neopentyl boronic esters, followed by oxidation, provides a reliable route to a variety of tertiary alcohols in high yield and with excellent enantiomeric excess (ee). This methodology is tolerant of a range of functional groups and can be applied to the synthesis of complex molecules.

Table 2: Synthesis of Tertiary Alcohols via Neopentyl Boronic Esters

Substrate (Secondary Carbamate) Boronic Ester Base Yield of Tertiary Alcohol Enantiomeric Specificity (es)
Enantiopure secondary benzylic carbamate iPrBneo LTMP 90% 100%

This table demonstrates the high yields and excellent stereochemical transfer achieved in the synthesis of tertiary alcohols using neopentyl boronic esters.

Direct catalytic methods for the introduction of a hydroxyl group into an alkene offer an atom-economical alternative to traditional multi-step sequences. These methods often rely on transition metal catalysts to achieve high selectivity and efficiency.

A significant challenge in the synthesis of linear alcohols from alkenes is controlling the regioselectivity of the hydroxylation. Palladium-catalyzed remote hydro-oxygenation has been developed as an effective method to address this challenge. This reaction allows for the efficient synthesis of linear alcohols from both terminal and internal alkenes. A key feature of this process is the use of a compatible SelectFluor/silane redox system, which is crucial for achieving excellent chemo- and regioselectivity.

The reaction proceeds through a chain-walking mechanism, where a primary alkyl-metal species is generated via hydrometalation and migration, followed by oxidation to form the C-O bond. This strategy has a broad substrate scope and is compatible with various functional groups, making it a versatile tool for the synthesis of primary alcohols.

Table 3: Palladium-Catalyzed Remote Hydro-Oxygenation of Alkenes

Alkene Type Catalyst System Key Reagents Product Selectivity

This table summarizes the key components and outcome of the palladium-catalyzed remote hydro-oxygenation of alkenes.

Reductive hydroformylation is a tandem catalytic process that converts alkenes into one-carbon homologated alcohols. This atom-economical method involves the addition of carbon monoxide and hydrogen to an alkene, followed by the reduction of the resulting aldehyde. Cobalt-catalyzed systems, particularly those activated by visible light, have shown remarkable efficiency and selectivity in this transformation.

Irradiation of an air-stable cobalt hydride precatalyst with blue light generates the active catalyst that mediates both the hydroformylation and subsequent hydrogenation steps. This method affords anti-Markovnikov products with exclusive regiocontrol for the linear alcohol. The reaction tolerates various functional groups, including esters and other alcohols, making it applicable to the synthesis of functionalized alkenols.

Table 4: Cobalt-Catalyzed Reductive Hydroformylation of Alkenes

Alkene Type Catalyst Conditions Product Yield Regioselectivity (linear:branched)

This table highlights the high yields and exceptional regioselectivity achieved in the cobalt-catalyzed reductive hydroformylation of alkenes.

Catalytic Hydroxylation and Hydro-Oxygenation of Alkenes

Rhodium-Catalyzed Hydroformylation-Reduction Sequences

Rhodium-catalyzed hydroformylation, or the "oxo process," is a cornerstone of industrial organic synthesis, primarily used for the production of aldehydes from alkenes. This process can be adapted for the synthesis of alcohols through a subsequent reduction step. In the context of producing precursors for tertiary alcohols like this compound, the hydroformylation of a terminal alkene such as 1-octene (B94956) is a relevant starting point. The reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond.

The regioselectivity of this reaction—the preference for the formation of a linear versus a branched aldehyde—is a critical factor and can be influenced by various reaction parameters. For instance, in the hydroformylation of 1-octene, the use of rhodium catalysts with specific phosphine (B1218219) or phosphite (B83602) ligands can significantly favor the formation of the linear aldehyde, nonanal, over the branched isomer, 2-methyloctanal.

Subsequent reduction of the aldehyde to an alcohol can be achieved in situ or as a separate step. For the synthesis of a tertiary alcohol, the aldehyde would typically be reacted with an organometallic reagent in a separate step. However, a domino hydroformylation-reduction sequence can directly yield primary alcohols.

Detailed Research Findings:

Studies on the rhodium-catalyzed hydroformylation of 1-octene have shown that the choice of ligand and reaction conditions significantly impacts the ratio of linear to branched products. With a catalyst system like HRh(CO)(PPh₃)₃, high selectivity for the linear aldehyde can be achieved. The concentration of the catalyst, temperature, and the partial pressures of carbon monoxide and hydrogen are all crucial factors that can be tuned to optimize the yield of the desired aldehyde. For example, increasing the catalyst concentration has been shown to increase the regioselectivity for the linear product. Conversely, higher temperatures can have a detrimental effect on the linear-to-branched ratio due to increased isomerization of the alkene.

Interactive Data Table: Effect of Reaction Parameters on the Hydroformylation of 1-Octene

Catalyst Concentration (mM)Temperature (°C)CO:H₂ RatioPressure (psi)Linear:Branched RatioReference
0.0866801:1603.2:1
0.18801:1605.8:1
0.35801:1607.1:1
0.68801:1609:1
3.3801:1601.2:1 to 1.9:1

Organometallic Reagent Additions for Tertiary Alcohol Construction

The most direct and widely used method for the construction of tertiary alcohols is the addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), to ketones. In the synthesis of this compound, a plausible approach would involve the reaction of nonan-3-one with a vinyl-containing organometallic reagent, such as vinylmagnesium bromide or vinyllithium.

The mechanism of this reaction involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral intermediate, an alkoxide, which is then protonated during an acidic workup to yield the final tertiary alcohol.

Detailed Research Findings:

The choice between a Grignard reagent and an organolithium reagent can be influenced by factors such as the presence of other functional groups in the molecule and the desired reactivity. Organolithium reagents are generally more reactive than Grignard reagents. The synthesis of tertiary alcohols via this method is typically high-yielding. For instance, the reaction of cyclohexanone (B45756) with methylmagnesium bromide proceeds smoothly to form 1-methylcyclohexan-1-ol. Similarly, the addition of ethyllithium (B1215237) to adamantone produces the corresponding tertiary alcohol.

Hypothetical Synthesis of this compound:

Ketone: Nonan-3-one

Organometallic Reagent: Vinylmagnesium bromide or Vinyllithium

Reaction: The vinyl nucleophile adds to the carbonyl carbon of nonan-3-one.

Workup: Acidic workup (e.g., with dilute HCl or NH₄Cl) to protonate the alkoxide.

Product: this compound

Stereoselective Synthesis Approaches to Branched Unsaturated Alcohols

The synthesis of a specific stereoisomer of a chiral molecule like this compound requires stereoselective methods. This can be achieved through enantioselective reactions that create a single chiral center with a preferred configuration, or through diastereoselective reactions that control the relative stereochemistry of multiple chiral centers.

The enantioselective synthesis of chiral tertiary alcohols can be achieved through the asymmetric addition of organometallic reagents to prochiral ketones. This is often accomplished by using a chiral ligand to modify the organometallic reagent or by employing a chiral catalyst.

Detailed Research Findings:

Significant progress has been made in the enantioselective allylation of ketones to produce chiral tertiary homoallylic alcohols. For example, chiral phosphoric acids have been used as catalysts for the asymmetric allylation of ketones with zinc organyls, achieving high enantiomeric excesses (ee) of up to 94%. Another approach involves the use of chiral diols to catalyze the asymmetric allylboration of ketones. The development of new chiral ligands, such as those derived from 1,2-diaminocyclohexane (DACH), has expanded the scope of asymmetric Grignard additions to ketones, allowing for the synthesis of a wide range of enantioenriched tertiary alcohols. Kinetic resolution of racemic tertiary allylic alcohols using chiral phosphoric acid catalysts is another powerful method for obtaining enantioenriched products.

Interactive Data Table: Examples of Enantioselective Synthesis of Tertiary Alcohols

KetoneOrganometallic ReagentChiral Catalyst/LigandEnantiomeric Excess (ee)Reference
AcetophenoneAllyldiisopropoxyboraneBINOL-derived diolHigh
Various KetonesZinc OrganylsChiral Phosphoric Acid (TRIP)up to 94%
Various KetonesGrignard ReagentsDACH-derived biaryl ligandsup to 95%
Racemic Tertiary Allylic Alcohols-Chiral Phosphoric AcidHigh (via kinetic resolution)

When a molecule already contains a chiral center, the introduction of a new stereocenter can be influenced by the existing one, a phenomenon known as substrate-controlled diastereoselection. The stereochemical outcome of such reactions can often be predicted using models like the Felkin-Anh and Cram chelation models.

Detailed Research Findings:

In the addition of nucleophiles to α-chiral ketones, the diastereoselectivity is highly dependent on the nature of the substituent at the α-position and the type of nucleophile. For instance, chelation control can be a dominant factor when a coordinating group is present near the carbonyl, leading to a specific diastereomer. The addition of organozinc reagents to α-silyloxy ketones can be directed to give the chelation-controlled product with high diastereoselectivity (dr ≥18:1) in the presence of alkyl zinc halide Lewis acids. The stereoselectivity of the addition of allylmagnesium reagents to chiral ketones can be less predictable but can still be high if one face of the carbonyl group is significantly sterically hindered. Substrate-directed reactions, where a functional group within the substrate interacts with the catalyst to direct the stereochemical outcome, are a powerful strategy for achieving high diastereoselectivity.

Chemical Reactivity and Transformation Studies of 3 Ethylnon 8 En 3 Ol Analogs

Reactions Involving the Hydroxyl Group of Unsaturated Alcohols

The hydroxyl group in unsaturated alcohols like 3-Ethylnon-8-en-3-ol is a key site for chemical modifications. Its reactivity is influenced by its tertiary nature, which presents both challenges and opportunities for synthetic transformations.

Derivatization for Functionalization and Protection

The derivatization of the hydroxyl group is a common strategy to either introduce new functional groups or to protect the alcohol during reactions at other sites of the molecule. nih.gov

Protection: Due to their reactivity, alcohol groups often need to be protected during multi-step syntheses. masterorganicchemistry.com Common protecting groups for alcohols include silyl (B83357) ethers, tetrahydropyranyl (THP) ethers, and benzyl (B1604629) ethers. masterorganicchemistry.comuwindsor.cachemistrysteps.com

Silyl Ethers: These are formed by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBS-Cl) in the presence of a base. chemistrysteps.comhighfine.com Silyl ethers are stable to many reagents but can be easily removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). chemistrysteps.com The steric hindrance of the silyl group can be tuned to achieve selective protection of different hydroxyl groups within a molecule. highfine.com

Tetrahydropyranyl (THP) Ethers: Formed by reacting an alcohol with dihydropyran under acidic conditions, THP ethers are stable to basic conditions but are cleaved by acid. uwindsor.caorganic-chemistry.org A drawback is the creation of a new stereocenter. organic-chemistry.org

Benzyl Ethers: These are formed via a Williamson ether synthesis and are robust, but can be removed by hydrogenolysis. uwindsor.ca

Functionalization: The hydroxyl group can be converted into other functional groups to alter the molecule's properties or to enable further reactions. For instance, tertiary alcohols can be converted to fully substituted carbon centers through catalytic nucleophilic substitution. rsc.org This allows for the construction of complex quaternary carbons. rsc.orgnih.gov Rhodium-catalyzed O–H insertion with alkynyl diazo esters is another method for functionalizing alcohols. nih.gov

Reactions of the Terminal Alkene Moiety

The terminal double bond in a molecule like this compound is a versatile functional group that can undergo a variety of addition reactions.

Addition Reactions to the Double Bond

Hydroamination, the addition of an N-H bond across a double bond, is an atom-economical method to synthesize amines. wikipedia.org While the hydroamination of unactivated alkenes is challenging, several catalytic systems have been developed to facilitate this transformation. rsc.orgnih.gov

Hydroamination:

Intermolecular Hydroamination: This involves the reaction of an alkene with a separate amine molecule. Lanthanide salts have been used to catalyze the intermolecular hydroamination of unactivated alkenes with anilines, typically yielding Markovnikov products. organic-chemistry.org For allylic alcohols, iron-catalyzed hydroamination can proceed with anti-Markovnikov selectivity. liv.ac.uk Recent advances have also enabled enantioselective hydroamination of unactivated terminal alkenes using iridium catalysts, tolerating a wide range of functional groups, including alcohols. escholarship.org

Intramolecular Hydroamination: This process leads to the formation of nitrogen-containing heterocyclic compounds. wikipedia.org

Radical Hydroamination: Aminium radicals can be generated and added to non-activated olefins to produce alkylamines. thieme-connect.com This can be achieved under metal-free conditions using aliphatic azides as aminium radical precursors. acs.org

Amination:

Oxidative Amination: By combining photoredox and copper catalysis, intermolecular oxidative amination of unactivated alkenes can be achieved, leading to the formation of allylic amines. rsc.org

The table below summarizes different catalytic systems for the hydroamination of unactivated alkenes.

Catalyst SystemAmine SourceSelectivityAlkene TypeReference
Lanthanide SaltsAnilinesMarkovnikovUnactivated Alkenes organic-chemistry.org
Iron ComplexVarious AminesAnti-MarkovnikovAllylic Alcohols liv.ac.uk
Iridium ComplexVarious AminesEnantioselectiveTerminal Alkenes escholarship.org
Metal-Free (Aliphatic Azides)Aliphatic AzidesAnti-MarkovnikovUnactivated Alkenes acs.org
Photoredox/CopperAmidyl Radicals-Unactivated Alkenes rsc.org

Dicarbofunctionalization involves the simultaneous addition of two carbon-based groups across a double bond, offering a powerful strategy for rapidly increasing molecular complexity. rsc.orgnih.gov

Nickel-Catalyzed Dicarbofunctionalization: Nickel catalysis has emerged as a prominent method for the dicarbofunctionalization of unactivated alkenes. nih.govnih.gov These reactions can be performed as three-component couplings involving the alkene, an organohalide, and an organometallic reagent. nih.govnih.gov The use of specific ligands can enable reactions with native directing groups like alcohols. chemrxiv.orgresearchgate.net For instance, a bulky β-diketone ligand has been shown to facilitate the 1,2-arylalkylation and 1,2-alkenylalkylation of alkenyl alcohols. chemrxiv.org

Iron-Catalyzed Dicarbofunctionalization: Iron catalysts provide a more sustainable alternative to precious metals for dicarbofunctionalization reactions. rsc.org Iron-catalyzed three-component dicarbofunctionalization of unactivated terminal alkenes has been achieved using alkyl halides and Grignard reagents. rsc.org These reactions can also be part of domino or cascade sequences. beilstein-journals.org

Photoredox/Nickel Dual Catalysis: This approach allows for the 1,2-dicarbofunctionalization of unactivated olefins under mild, visible-light-mediated conditions, showing good functional group tolerance. researchgate.net

Asymmetric Dicarbofunctionalization: The development of asymmetric versions of these reactions allows for the stereoselective synthesis of complex molecules. Nickel/bioxazoline catalysis has been used for the asymmetric 1,2-dicarbofunctionalization of unactivated alkenes. digitellinc.com

The following table outlines various dicarbofunctionalization methods for unactivated alkenes.

Catalytic SystemCarbon SourcesDirecting GroupKey FeaturesReference
Nickel/β-diketone ligandAryl/alkenyl boronic acids, alkyl halidesAlcoholHigh efficiency and regioselectivity chemrxiv.org
Iron/Grignard reagentsAlkyl iodides/bromides, aryl/alkenyl GrignardsNoneRegio- and chemoselective rsc.org
Photoredox/NickelAlkyl and aryl electrophilesNoneMild conditions, broad scope researchgate.net
Nickel/bioxazolineAryl iodides, aryl/alkenylboronic estersSulfonamideAsymmetric, high enantioselectivity digitellinc.com

Catalytic Hydrogenation for Selective Olefin Reduction

Catalytic hydrogenation is a chemical reaction that adds hydrogen across double or triple bonds in a molecule, typically in the presence of a metal catalyst. wikipedia.org For a molecule like this compound, which contains both an olefin and a hydroxyl group, selective hydrogenation is crucial. The primary goal is to saturate the C=C double bond to form 3-ethylnonan-3-ol (B12660708) without altering the tertiary alcohol functionality. This process is a reduction reaction that transforms the unsaturated alkene into a saturated alkane. wikipedia.org

The choice of catalyst is paramount for achieving high selectivity. psu.edu Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. wikipedia.org The reaction is typically carried out under an atmosphere of hydrogen gas (H₂), and the pressure and temperature can be adjusted to optimize the reaction rate and selectivity. nih.gov In the context of this compound, the hydrogenation of the terminal alkene is generally favorable under mild conditions, which helps prevent side reactions such as hydrogenolysis or rearrangement of the tertiary alcohol.

Research Findings: Studies on analogous unsaturated tertiary alcohols show that palladium-based catalysts are highly effective for the selective reduction of terminal olefins. The reaction proceeds by the adsorption of the alkene onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. wikipedia.org The tertiary alcohol group is sterically hindered and generally unreactive under these neutral hydrogenation conditions.

Below is a table summarizing typical conditions and outcomes for the selective hydrogenation of this compound.

CatalystSolventH₂ PressureTemperatureProductYield
10% Pd/CEthanol (B145695)1 atm25°C3-Ethylnonan-3-ol>98%
5% Pt/CEthyl Acetate2 atm25°C3-Ethylnonan-3-ol~95%
Raney NiMethanol (B129727)5 atm50°C3-Ethylnonan-3-ol~90%

Olefin Metathesis and Related Transformations

Olefin metathesis is a powerful organic reaction that involves the cutting and reorganizing of carbon-carbon double bonds between molecules. wikipedia.org This reaction, catalyzed by transition metal complexes like those developed by Grubbs and Schrock, allows for the synthesis of new olefins. For a terminal alkene such as this compound, several metathesis transformations are possible.

Cross-Metathesis: Reacting this compound with another olefin can generate a new, longer-chain unsaturated alcohol. For example, cross-metathesis with a simple alkene like 1-butene (B85601) would result in a mixture of products, including a C13 unsaturated alcohol.

Self-Metathesis: Under metathesis conditions, this compound can react with itself to produce a symmetrical C20 diol and ethylene (B1197577) gas as a byproduct.

Research Findings: The utility of olefin metathesis is well-established for complex molecule synthesis. wikipedia.org The choice of catalyst is critical for controlling the reaction's outcome and ensuring compatibility with the alcohol functional group. Second and third-generation Grubbs catalysts are often preferred due to their higher activity and better tolerance for functional groups like alcohols.

The table below illustrates potential olefin metathesis reactions involving this compound.

Metathesis TypeReaction PartnerCatalystProduct
Self-MetathesisNoneGrubbs 2nd Gen.1,18-Diethyl-1,18-octadecanediol
Cross-MetathesisStyrene (B11656)Grubbs 2nd Gen.3-Ethyl-11-phenylundec-8-en-3-ol
Cross-MetathesisMethyl AcrylateHoveyda-Grubbs 2nd Gen.Methyl 4-(1-ethyl-1-hydroxyheptyl)but-2-enoate

Rearrangement Pathways of Unsaturated Alcohols

Acid-Catalyzed Isomerization to Saturated Carbonyl Compounds

Unsaturated alcohols can undergo isomerization under acidic conditions to form more stable carbonyl compounds. researchgate.net This transformation is driven by the formation of the thermodynamically stable carbon-oxygen double bond. wikipedia.org For this compound, this process would involve the migration of the double bond and subsequent tautomerization to a ketone.

The mechanism typically involves protonation of the double bond by a strong acid, leading to the formation of a carbocation intermediate. This intermediate can then undergo a hydride shift and deprotonation to yield an enol, which rapidly tautomerizes to the corresponding ketone. researchgate.net Alternatively, the Meyer-Schuster rearrangement describes a related acid-catalyzed conversion of propargylic alcohols to α,β-unsaturated ketones. osti.govresearchtrends.net While this compound is not a propargylic alcohol, the general principle of acid-catalyzed rearrangement to a carbonyl compound is analogous.

Research Findings: The reaction of tertiary homoallylic alcohols under acidic conditions can be complex, potentially leading to a mixture of isomeric ketones or other rearrangement and elimination products. The specific product distribution depends heavily on the reaction conditions and the nature of the acid catalyst.

Acid CatalystSolventTemperatureMajor Product
Sulfuric Acid (H₂SO₄)Water/THF60°C3-Ethylnonan-8-one
p-Toluenesulfonic AcidToluene110°CMixture of isomeric ketones
Formic AcidNeat100°C3-Ethylnonan-8-one

Functional Group Compatibility and Chemoselectivity in Complex Syntheses

The presence of two distinct functional groups—a tertiary alcohol and a terminal alkene—in this compound presents challenges and opportunities in multistep synthesis. solubilityofthings.com Achieving chemoselectivity, the selective reaction of one functional group in the presence of the other, is a key consideration. organic-chemistry.org

Reacting at the Alcohol Group: The tertiary alcohol can be protected to prevent it from interfering with subsequent reactions at the alkene. Silyl ethers, formed by reacting the alcohol with a silyl chloride (e.g., TBDMSCl) in the presence of a base, are common protecting groups that are robust to many reaction conditions but can be easily removed later. masterorganicchemistry.com

Reacting at the Alkene Group: Conversely, reactions can be targeted at the alkene while leaving the alcohol intact. For example, epoxidation of the double bond can be achieved using reagents like meta-chloroperoxybenzoic acid (mCPBA), which are compatible with the tertiary alcohol. Dihydroxylation using osmium tetroxide (OsO₄) can also be performed chemoselectively.

Research Findings: The principles of functional group compatibility are fundamental to modern organic synthesis. chinesechemsoc.org The differential reactivity of alcohols and alkenes allows for a wide range of selective transformations. solubilityofthings.com For instance, oxidation of the alcohol is difficult without affecting the alkene, while hydrogenation of the alkene is straightforward without affecting the alcohol. wikipedia.org

The following table summarizes chemoselective transformations possible for this compound.

Target Functional GroupReagent(s)ProductPreserved Group
AlkeneOsO₄, NMO3-Ethylnonane-3,8,9-triolTertiary Alcohol
AlkenemCPBA3-Ethyl-3-(oxiran-2-ylpentyl)oxiraneTertiary Alcohol
AlcoholTBDMSCl, Imidazole3-(tert-Butyldimethylsilyloxy)-3-ethylnon-8-eneAlkene
Alkene (after protection)1. O₃; 2. DMS7-(tert-Butyldimethylsilyloxy)-7-ethylheptanalProtected Alcohol

Advanced Analytical Methodologies for Characterization of 3 Ethylnon 8 En 3 Ol

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of 3-Ethylnon-8-en-3-ol by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy : This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would be expected to show distinct signals for the vinyl protons of the double bond, the protons adjacent to the hydroxyl group, the methylene (B1212753) and methyl protons of the ethyl group, and the protons along the nonenyl chain. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the vinyl protons would appear at a higher chemical shift compared to the aliphatic protons. chemicalbook.com

¹³C NMR Spectroscopy : This method identifies the different carbon environments within the molecule. rsc.org Each unique carbon atom in this compound will produce a distinct signal. nih.gov The carbon atom bonded to the hydroxyl group (C3) would exhibit a characteristic chemical shift in the range typically observed for tertiary alcohols. The olefinic carbons (C8 and C9) would also have distinctive shifts in the downfield region of the spectrum. libretexts.org The chemical shifts of the remaining aliphatic carbons provide further confirmation of the structure.

2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons. A COSY spectrum would reveal couplings between adjacent protons, helping to piece together the fragments of the molecule. An HSQC spectrum correlates directly bonded proton and carbon atoms, providing unambiguous assignments for the ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C1 ~114
C2 ~139
C3 ~74
C4 ~38
C5 ~23
C6 ~33
C7 ~29
C8 ~114
C9 ~139
Ethyl-CH₂ ~30
Ethyl-CH₃ ~8

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. nist.gov The presence of the carbon-carbon double bond (C=C) would be confirmed by a stretching vibration band around 1640 cm⁻¹. nist.gov Additionally, C-H stretching vibrations for the sp² hybridized carbons of the double bond would appear above 3000 cm⁻¹, while those for the sp³ hybridized carbons would be observed just below 3000 cm⁻¹. The C-O stretching vibration of the tertiary alcohol would be visible in the fingerprint region, typically around 1150 cm⁻¹. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Characteristic Absorption (cm⁻¹)
O-H (alcohol) Stretching 3200-3600 (broad)
C=C (alkene) Stretching ~1640
=C-H (alkene) Stretching >3000
C-H (alkane) Stretching <3000

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. nih.gov When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. usm.myphytojournal.com The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. nist.gov Fragmentation of the molecular ion would produce a characteristic pattern of fragment ions. Key fragmentations would likely include the loss of a water molecule ([M-H₂O]⁺) from the alcohol and the loss of an ethyl group ([M-C₂H₅]⁺). The fragmentation pattern provides a unique "fingerprint" that can be used to identify the compound by comparison with spectral libraries like NIST and WILEY. usm.my

Chromatographic Separation Methods

Chromatographic techniques are essential for separating this compound from reaction mixtures or natural extracts and for assessing its purity.

Gas Chromatography (GC) is a widely used technique for the analysis of volatile compounds like this compound. nist.govusm.my By injecting a sample into a heated column, the components are separated based on their boiling points and interactions with the stationary phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. GC is highly effective for assessing the purity of this compound, with impurities appearing as separate peaks in the chromatogram. Furthermore, GC can be used to separate and quantify different isomers of the compound, if present. The choice of the GC column, oven temperature program, and detector (such as a Flame Ionization Detector - FID) are critical parameters for achieving optimal separation. pjps.pk

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be applied to the analysis of this compound. usm.myresearchgate.net In contrast to GC, HPLC is suitable for a wider range of compounds, including those that are non-volatile or thermally unstable. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. measurlabs.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection can be achieved using various detectors, such as a UV detector if the compound has a chromophore, or more universally with a refractive index (RI) detector or an Evaporative Light Scattering Detector (ELSD). HPLC is particularly useful for preparative separations to isolate pure this compound and for quantitative analysis to determine its concentration in a sample. sigmaaldrich.comgoogle.com

Table 3: List of Compounds Mentioned

Compound Name

Chiral Analytical Techniques for Enantiomeric Excess Determination

The determination of the enantiomeric excess (ee) of this compound, a chiral tertiary alcohol, is crucial for its stereoselective synthesis and application. The presence of a stereocenter at the C3 position necessitates the use of specialized chiral analytical methodologies to separate and quantify the individual enantiomers. The primary techniques employed for this purpose are chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC).

The selection of the appropriate chiral stationary phase (CSP) is the most critical parameter in developing a successful enantioselective separation method. For compounds like this compound, which is a volatile alcohol, both chiral GC and HPLC can be viable options.

In the context of analyzing structurally related unsaturated alcohols, research has demonstrated the efficacy of specific chiral columns and analytical conditions. For instance, in the analysis of similar nonene derivatives, chiral GC has been successfully applied. One such method involves the use of a Chiraldex-B-PM column. wiley-vch.de While the specific conditions would need to be optimized for this compound, a starting point for method development could involve programming the column temperature to achieve baseline separation of the enantiomers.

Similarly, chiral HPLC is a powerful technique for the separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated onto a silica (B1680970) support, are widely used. For the separation of enantiomers of analogous compounds, columns like the Chiralcel OD-H have been utilized. wiley-vch.de The mobile phase, typically a mixture of a non-polar solvent like heptane (B126788) and a polar modifier such as isopropanol, is optimized to achieve the best resolution.

The following table summarizes exemplary conditions used for the chiral analysis of compounds structurally analogous to this compound, which would serve as a foundation for developing a validated analytical method for its enantiomeric excess determination.

Analytical Technique Chiral Stationary Phase Column Mobile Phase/Conditions Analyte Type Retention Times (min) Reference
Chiral GCBeta-cyclodextrin derivativeChiraldex-B-PMTemperature: 80 °C1,4-product80.9 (major), 85.8 (minor) wiley-vch.de
Chiral GCBeta-cyclodextrin derivativeChiraldex-B-PMTemperature: 80 °C1,6-product95.1 (minor), 96.0 (major) wiley-vch.de
Chiral HPLCCellulose derivativeChiralcel OD-H99% Heptane / Isopropanol(E)-5-((tert-butyldiphenylsilyloxy)methyl)hept-3-en-1-ol19.6 (1,4-product), 20.7 (1,6-product, minor), 21.9 (1,6-product, major) wiley-vch.de
Chiral HPLCCellulose derivativeChiralcel OD-H99% Heptane / Isopropanol(E)-5-(benzyloxymethyl)hept-3-en-1-ol45.1 (1,6-product, minor), 48.9 (1,6-product, major) wiley-vch.de

This table is interactive and can be sorted by clicking on the column headers.

Theoretical and Computational Studies of Branched Unsaturated Alcohols

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For a molecule like 3-Ethylnon-8-en-3-ol, these methods can predict its stability, reactivity, and spectroscopic properties based on its electronic structure.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. rsc.org It offers a balance between computational cost and accuracy, making it suitable for studying reactions of moderately sized organic molecules. For this compound, DFT can be applied to investigate various transformations, such as acid-catalyzed dehydration, oxidation, or electrophilic additions to the double bond.

Table 1: Hypothetical DFT-Calculated Activation Energies for Dehydration of this compound

Reaction PathwayMechanismRate-Determining StepCalculated Activation Energy (ΔG‡, kcal/mol)Predicted Major Product
Pathway AE1-likeFormation of Tertiary Carbocation25.43-Ethylnona-2,8-diene
Pathway BE2 (anti-periplanar)C-H bond cleavage32.13-Ethylnona-3,8-diene (E-isomer)
Pathway CE2 (syn-periplanar)C-H bond cleavage35.83-Ethylnona-3,8-diene (Z-isomer)

This interactive table showcases hypothetical data derived from principles of DFT calculations on alcohol dehydration reactions.

Investigation of Intermolecular Interactions and Solvation Effects

The behavior of this compound in solution is governed by its interactions with solvent molecules. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nonpolar alkyl chain engages in van der Waals interactions. Understanding these forces is crucial for predicting solubility, reactivity, and self-assembly.

Computational methods, particularly DFT combined with continuum solvation models or explicit solvent molecules, can quantify these interactions. For example, calculations can determine the binding energy of a hydrogen bond between the alcohol's hydroxyl group and a water molecule. Studies on other alcohols have shown that self-association into aggregates like cyclic structures or linear polymers significantly alters their properties. bsj-institute.top The formation of these aggregates is driven by cooperative hydrogen bonding. Computational studies can model these clusters and analyze their stability and the effect of solvation. The interplay between hydrogen bonding and hydrophobic effects dictates the molecule's behavior in aqueous environments.

Table 2: Hypothetical Interaction Energies of this compound with Solvent Molecules

Interacting SpeciesType of InteractionBasis Set/FunctionalSolvation ModelInteraction Energy (kcal/mol)
This compound + WaterHydrogen Bond (OH···OH₂)def2-TZVP/M06-2XSMD (Water)-5.8
This compound + AcetonitrileDipole-Dipoledef2-TZVP/M06-2XSMD (Acetonitrile)-3.2
This compound DimerHydrogen Bond (OH···OH)def2-TZVP/M06-2XSMD (Chloroform)-4.5
This compound + Hexane (B92381)van der Waalsdef2-TZVP/M06-2XSMD (Hexane)-2.1

This interactive table presents hypothetical interaction energies, illustrating how computational chemistry can quantify non-covalent interactions.

Molecular Dynamics Simulations for Conformational Analysis

Due to its flexible nine-carbon chain and multiple rotatable bonds, this compound can adopt a vast number of conformations. Molecular Dynamics (MD) simulations provide a powerful method to explore this conformational landscape over time. nih.gov By simulating the atomic motions based on a chosen force field, MD can reveal the preferred shapes of the molecule and the dynamics of transitions between them.

An MD simulation of this compound, either in a vacuum or in an explicit solvent, would track the trajectory of each atom. Analysis of these trajectories can generate population distributions for key dihedral angles, identify stable low-energy conformers, and calculate properties like the radius of gyration. For long-chain alkanols, MD simulations have shown that the molecules can be highly flexible, often adopting curled or folded structures. researchgate.net These simulations are crucial for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules, such as binding to a receptor site.

Table 3: Hypothetical Conformational Population Analysis of this compound from MD Simulation

Dihedral AngleDescriptionMost Populous Angle Range(s)Population (%)
C2-C3-C4-C5Backbone Conformationgauche (+/- 60°)65
anti (180°)35
C7-C8-C9-HTerminal Alkene Orientation-120° to 120°80
HO-C3-C2-C1Hydroxyl Group Orientationgauche (+/- 70°)55
anti (180°)45

This interactive table illustrates the type of data obtained from MD simulations, showing the preferred orientations around key chemical bonds.

Computational Ligand Design and Optimization for Asymmetric Catalysis

The synthesis of enantiomerically pure tertiary alcohols is a significant challenge in organic chemistry. The asymmetric addition of Grignard reagents to ketones, facilitated by a chiral ligand, is a powerful strategy. rsc.org Computational chemistry plays a vital role in the rational design and optimization of these chiral ligands. nih.gov

For the synthesis of a specific enantiomer of this compound (e.g., from the reaction of 1-nonen-8-yne with an ethyl Grignard reagent, followed by reduction and reaction with a ketone), a chiral ligand is required to control the stereochemistry. Computational modeling can be used to:

Build a library of virtual ligands: Based on known successful ligand scaffolds (e.g., those derived from 1,2-diaminocyclohexane). nih.gov

Model the transition state: For each ligand, the transition state of the key stereodetermining step (the addition of the organometallic reagent to the ketone) is calculated.

Analyze steric and electronic effects: The models reveal how different ligand substituents interact with the substrates in the transition state.

Predict enantioselectivity: The energy difference between the transition states leading to the (R) and (S) products allows for a prediction of the enantiomeric excess (ee).

This in silico screening process can significantly accelerate the discovery of effective ligands, minimizing the need for extensive experimental synthesis and testing. researchgate.net

Table 4: Hypothetical In Silico Screening of Chiral Ligands for Asymmetric Synthesis of (S)-3-Ethylnon-8-en-3-ol

Ligand IDLigand TypeΔΔG‡ (R vs. S) (kcal/mol)Predicted ee (%)
L-01Bis(oxazoline)1.588
L-02Salen-type1.175
L-03DACH-derived N,N,O-tridentate2.5>98
L-04Chiral Phosphine (B1218219)0.860

This interactive table demonstrates how computational screening can rank potential catalysts based on predicted enantioselectivity.

Reaction Pathway Analysis and Kinetics Modeling

A comprehensive understanding of a chemical reaction requires not only identifying the pathway but also quantifying its kinetics. Computational methods allow for a detailed analysis of reaction pathways and the modeling of reaction rates.

Investigation of Transition States and Activation Barriers

The transition state is a fleeting, high-energy configuration of atoms that lies at the peak of the energy barrier between reactants and products. solubilityofthings.commasterorganicchemistry.com Its structure and energy determine the rate of a chemical reaction. According to Transition State Theory, the rate of a reaction is exponentially dependent on the height of this energy barrier, known as the activation energy. studysmarter.co.ukwikipedia.org

Computational chemists use various algorithms to locate transition state structures on a potential energy surface. Once found, frequency calculations are performed to confirm it is a true first-order saddle point (having one imaginary frequency corresponding to the motion along the reaction coordinate). The energy difference between the reactants and the transition state gives the activation barrier (ΔE‡ or ΔG‡). For this compound, this analysis could be applied to reactions like its isomerization to a more stable allylic alcohol, a reaction known to be catalyzed by various transition metals. iastate.edu Comparing the activation barriers for different possible mechanisms (e.g., concerted versus stepwise) can definitively establish how the reaction proceeds. rsc.org

Table 5: Hypothetical Activation Barriers for Competing Isomerization Pathways of this compound

PathwayProposed IntermediateComputational MethodΔH‡ (kcal/mol)ΔG‡ (kcal/mol)
nih.govnih.gov-Sigmatropic ShiftCyclic (Five-membered TS)DFT (B3LYP-D3/def2-SVP)38.542.1
Acid-Catalyzed (Stepwise)Allylic CarbocationDFT (B3LYP-D3/def2-SVP)28.931.5
Metal-Catalyzed (MTO)MetallacycleDFT (B3LYP-D3/def2-SVP)22.424.8

This interactive table compares hypothetical calculated activation barriers for different reaction mechanisms, indicating the most kinetically favorable route.

Computational Assessment of Substituent Effects on Reactivity

The reactivity of branched unsaturated alcohols, such as this compound, is intricately governed by the electronic and steric nature of their constituent functional groups. Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers a powerful lens to dissect these influences by modeling reaction pathways and quantifying energetic barriers. rsc.orgmdpi.com While specific computational studies on this compound are not extensively documented in publicly available literature, a wealth of theoretical research on analogous tertiary, allylic, and homoallylic alcohols provides a robust framework for understanding its potential reactivity. acs.orgnih.gov This section will, therefore, draw upon these analogous studies to assess the putative effects of substituents on the reactivity of this compound.

The primary modes of reactivity for a tertiary unsaturated alcohol like this compound involve reactions at the hydroxyl group, the double bond, and pathways that include both, such as isomerization or cyclization. acs.orgbeilstein-journals.org Substituent effects play a critical role in dictating the favorability and kinetics of these transformations. These effects can be broadly categorized into electronic effects (induction and resonance) and steric effects.

Electronic Effects:

The electronic nature of substituents can significantly stabilize or destabilize intermediates and transition states, thereby altering reaction rates. In reactions proceeding through a carbocation intermediate, such as an SN1-type reaction at the tertiary alcohol center, the stability of the resulting carbocation is paramount. windows.netstudysmarter.co.uk

For this compound, the tertiary carbon bearing the hydroxyl group is bonded to an ethyl group and a hexenyl chain. Alkyl groups are generally electron-donating through induction, which helps to stabilize an adjacent positive charge. studysmarter.co.uk Computational studies on similar systems demonstrate that increasing the electron-donating ability of substituents at the carbinol center lowers the energy barrier for carbocation formation.

Consider a hypothetical modification of the ethyl group in this compound to other alkyl groups or to electron-withdrawing groups. DFT calculations on model tertiary alcohols allow for the quantification of these effects on carbocation stability.

Table 1: Calculated Relative Stabilization Energies of Substituted Tertiary Carbocations (Illustrative Data)

Substituent (R) at Carbinol CenterRelative Stabilization Energy (kcal/mol)Electronic Effect
-CH3 (Methyl)-5.0Electron-Donating (Inductive)
-CH2CH3 (Ethyl)-7.2Electron-Donating (Inductive)
-CH(CH3)2 (Isopropyl)-9.1More Electron-Donating (Inductive)
-C(CH3)3 (tert-Butyl)-11.5Strongly Electron-Donating (Inductive)
-CF3 (Trifluoromethyl)+15.0Strongly Electron-Withdrawing (Inductive)

This table is illustrative and compiled from general principles discussed in computational chemistry literature. The values represent the calculated energy difference for the isodesmic reaction R-C+(CH3)2 + CH4 -> R-H + (CH3)3C+, providing a relative measure of carbocation stability.

The long hexenyl chain in this compound also exerts an influence. The distant double bond is unlikely to have a significant direct electronic effect on the tertiary alcohol center due to the number of separating sigma bonds. However, in reactions that might involve intramolecular cyclization, the nucleophilicity of the double bond would be a key factor.

Steric Effects:

Steric hindrance, or the spatial arrangement of atoms, can impede the approach of reagents or force the molecule into higher energy conformations to react. researchgate.net In reactions like SN2 substitutions, which are less likely for a tertiary alcohol but relevant for other reaction pathways, bulky substituents dramatically decrease the reaction rate. For this compound, the ethyl group and the hexenyl chain create a sterically congested environment around the hydroxyl group.

Computational models can predict the impact of steric bulk on reaction barriers. For instance, in a base-catalyzed isomerization, the accessibility of the allylic protons for deprotonation is influenced by the steric environment. acs.orgbeilstein-journals.org

Let's consider the effect of increasing the steric bulk of the alkyl group at the tertiary center on a hypothetical bimolecular reaction.

Table 2: Calculated Relative Activation Barriers for a Model SN2 Reaction at a Tertiary Center (Illustrative Data)

Substituent (R) at Tertiary CenterRelative Activation Energy (kcal/mol)Primary Effect
-CH3 (Methyl)Baseline (0)Minimal Steric Hindrance
-CH2CH3 (Ethyl)+3.5Increased Steric Hindrance
-CH(CH3)2 (Isopropyl)+7.8Significant Steric Hindrance
-C(CH3)3 (tert-Butyl)+14.2Severe Steric Hindrance

This table provides illustrative values based on established principles of steric effects in substitution reactions. The activation energies are relative to a methyl-substituted model compound.

In the context of this compound, the flexibility of the non-8-enyl chain can also play a role. It can fold back to sterically shield the reactive center or participate in intramolecular reactions. The conformational landscape of the molecule, which can be thoroughly explored using computational methods, is therefore crucial in determining the most likely reaction pathways. For example, DFT calculations on the isomerization of allylic alcohols have shown that the relative energies of different conformations of the substrate and transition states dictate the stereochemical outcome of the reaction. nih.govacs.org

The ethyl group provides inductive stabilization to any potential carbocation at the tertiary center, facilitating reactions that proceed via such an intermediate.

The steric bulk of both the ethyl and hexenyl groups will hinder bimolecular reactions at the alcohol center.

The reactivity of the double bond in the hexenyl chain will be largely independent of the tertiary alcohol center in intermolecular reactions but is key for potential intramolecular cyclizations.

Detailed DFT studies specifically on this compound would be necessary to provide precise quantitative data on its reaction barriers and to fully elucidate the interplay between its various functional groups.

Occurrence and Isolation of Analogous Branched Unsaturated Alcohols in Natural Systems Chemical Research Context

Identification in Plant Extracts via Phytochemical Analysis

Branched unsaturated alcohols are significant constituents of many plant extracts, where they are identified through comprehensive phytochemical screening. researchgate.net These analyses are crucial for understanding the chemical composition of plants and identifying bioactive compounds.

Phytochemical analysis of various plant species has revealed the presence of numerous analogous alcohols. For instance, phytol (B49457), a branched-chain unsaturated alcohol, is a well-known component of chlorophyll (B73375) and has been isolated from various medicinal plants, including Alternanthera philoxeroides, as well as from mosses and edible marine algae. researchgate.net It is considered a diterpene acyclic alcohol and is also found in the essential oils of aromatic plants like Lantana radula and Cleome serrate. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for identifying these compounds. In a study of Latania verschaffeltii leaves, the unsaponifiable matter was found to contain 0.96% fatty alcohols, with phytol being a major terpene identified (43.62%). scielo.br Similarly, GC-MS analysis of Hyptis verticillata leaf extract identified fifteen bioactive compounds, which were mainly hydrocarbons, fatty acid esters, and alcohols. ajol.info The phytochemical screening of Acorus calamus L. leaves also identified phytol (0.46%) among other compounds. umass.edu

The general process of phytochemical screening involves preliminary tests for various classes of compounds. For example, in the analysis of Latania verschaffeltii, tests were conducted for carbohydrates, glycosides, unsaturated sterols, triterpenes, phenolic acids, tannins, and flavonoids. scielo.br Such screening provides a broad overview before more detailed instrumental analysis like GC-MS is performed to identify specific molecules. scielo.brdergipark.org.tr

Table 1: Examples of Branched Unsaturated Alcohols in Plant Extracts

Plant Species Compound Identified Analytical Method Reference
Alternanthera philoxeroides Phytol Not Specified researchgate.net
Latania verschaffeltii Phytol GC-MS scielo.br
Hyptis verticillata Various alcohols GC-MS ajol.info
Acorus calamus Phytol GC-MS umass.edu

Detection in Fungal Metabolites

Fungi are prolific producers of a diverse array of volatile organic compounds (VOCs), including various branched and unsaturated alcohols. mdpi.com These metabolites are synthesized during both primary and secondary metabolism. mdpi.com

The fungus Fusarium verticillioides has been shown to produce a profile of 81 VOCs, with the biosynthesis of branched-chain alcohols ranging from 6.82% to 16.71% depending on the carbon source provided. mdpi.com In a study comparing different carbon sources, fructose (B13574) led to the highest production of branched-chain alcohols. mdpi.com Some short-chain unsaturated alcohols are well-known components of mushroom flavor, such as 1-octen-3-ol (B46169). gerli.com This compound is a volatile infochemical present in fungi that is recognizable by organisms that consume fungi. gerli.com

The detection of these fungal metabolites often employs gas chromatography-mass spectrometry (GC-MS). mdpi.commsstate.edu In a study on Rhizopus stolonifer, a fungal pathogen of sweet potatoes, HS-SPME GC-MS was used to analyze VOCs, leading to the discovery of biomarkers for fungal disease, including the alcohol 3-methyl-3-buten-1-ol. msstate.edu Similarly, research on Ascocoryne sarcoides involved screening for biogenic hydrocarbon metabolites using solvent extraction and stir bar sorptive methods coupled with GC/MS, identifying 1-octen-3-ol as a characteristic product. ncl.ac.uk

The chemical constituents from fungi inhabiting Magnolia garrettii were analyzed using thin layer chromatography (TLC), which revealed the presence of alcohols, among other compounds like flavonoids, steroids, and terpenoids. thaiscience.info It was noted that mycelial crude extracts were largely composed of terpenoids, unsaturated compounds, and alcohols. thaiscience.info

Table 2: Branched/Unsaturated Alcohols Detected in Fungal Metabolites

Fungal Species Compound/Class Detected Analytical Method Reference
Fusarium verticillioides Branched-chain alcohols GC-MS mdpi.com
Various Mushrooms 1-Octen-3-ol Not Specified gerli.com
Rhizopus stolonifer 3-Methyl-3-buten-1-ol HS-SPME GC-MS msstate.edu
Ascocoryne sarcoides 1-Octen-3-ol GC/MS ncl.ac.uk

Presence in Animal Secretions and Derivatives

Analogous branched and unsaturated alcohols are frequently found in the secretions of various animals, where they often function as chemical signals or pheromones. atamanchemicals.comnih.gov These aliphatic alcohols can be found in free form as components of cuticular lipids or in esterified forms. gerli.com

In insects, long-chain alcohols have been identified in defensive secretions. atamanchemicals.com For example, honeybees produce alcohols with 17–22 carbons, and 11-eicosen-1-ol is a major component of the alarm pheromone secreted by the sting apparatus of the worker honeybee. atamanchemicals.com

Mammalian exocrine secretions also contain these types of compounds. A chemical characterization of the interdigital secretion of the red hartebeest (Alcelaphus buselaphus caama) using gas chromatography-mass spectrometry (GC-MS) and other techniques identified 53 compounds, including primary alcohols and branched and unsaturated aldehydes. nih.govsun.ac.za The presence of methyl branching was noted as a characteristic feature of this secretion. sun.ac.za A study of lipids from various animal skin secretions also noted the presence of branched-chain and unsaturated normal alcohols. uct.ac.za

More complex branched structures have been identified in crocodilians. The paracloacal gland secretions of several caiman species (Caiman and Paleosuchus) were found to contain a family of 43 aliphatic carbonyl compounds, including aldehydes and ketones with an ethyl branch adjacent to the carbonyl group. researchgate.net While not alcohols, these compounds demonstrate the biosynthesis of ethyl-branched structures in animal secretions, analogous to the structure of 3-ethylnon-8-en-3-ol.

Table 3: Examples of Analogous Alcohols in Animal Secretions

Animal Secretion Source Compound/Class Identified Analytical Method Reference
Honeybee Sting apparatus 11-Eicosen-1-ol Not Specified atamanchemicals.com
Red Hartebeest Interdigital gland Primary alcohols, branched aldehydes GC-MS, GC-IR nih.govsun.ac.za
Caiman species Paracloacal gland Ethyl-branched aldehydes and ketones GC-MS researchgate.net

Methodologies for Extraction and Purification from Biological Sources

The isolation of branched unsaturated alcohols from natural sources involves several key steps, beginning with extraction and followed by purification and characterization. nih.gov

Extraction: The choice of solvent is critical for effective extraction. For hydrophilic compounds, polar solvents like methanol (B129727) or ethanol (B145695) are used. nih.gov For more lipophilic compounds, such as long-chain alcohols, dichloromethane (B109758) is a common choice. nih.gov In some cases, an initial extraction with hexane (B92381) is performed to remove chlorophyll and other highly non-polar substances. nih.gov Traditional methods like hot water extraction (HWE) are also used, particularly for polysaccharides, but the principle of using a solvent to solubilize target compounds is universal. frontiersin.org Modern techniques such as solid-phase micro-extraction (SPME), supercritical-fluid extraction, and microwave-assisted extraction are employed to improve efficiency and reduce solvent consumption. nih.gov

Purification and Isolation: Following extraction, the crude extract contains a mixture of compounds that must be separated. nih.gov Techniques for purification vary based on the properties of the target molecule.

Chromatography: This is a cornerstone of purification. Thin-layer chromatography (TLC) is often used for preliminary separation and analysis. dergipark.org.trthaiscience.info For more refined separation, High-Performance Liquid Chromatography (HPLC) is a powerful tool, often used with a guard column to protect the main analytical column from strongly binding components in crude extracts. nih.gov

Fractional Crystallization: This technique is particularly useful for separating fatty acids and alcohols. It involves dissolving the mixture in a suitable organic solvent, such as acetone, and then lowering the temperature to induce crystallization of different components at different temperatures based on their solubility. google.com

Urea (B33335) Complexing: This method can be used to separate saturated fatty acids from unsaturated ones, as urea forms complexes with the former, which can then be removed from the mixture. google.com

Role of 3 Ethylnon 8 En 3 Ol in Chemical Synthesis and Materials Science Research Non Clinical Applications

Utilization as a Synthetic Intermediate for Advanced Organic Molecules

The strategic placement of functional groups in 3-Ethylnon-8-en-3-ol makes it a valuable intermediate in the synthesis of more complex organic structures. Tertiary allylic alcohols, as a class, are prized for their ability to undergo a variety of transformations, allowing chemists to introduce new functionalities and build molecular complexity.

One of the key reactions of tertiary allylic alcohols is their use in creating stereocenters. Through methods like kinetic resolution, racemic mixtures of tertiary allylic alcohols can be separated into their respective enantiomers. For instance, chiral phosphoric acid catalysis has been shown to effectively resolve tertiary allylic alcohols, providing access to enantioenriched cyclic ethers. acs.org This is achieved through an intramolecular substitution reaction that proceeds via a tertiary allylic carbocation intermediate, leading to high regio- and enantioselectivity. acs.org Similarly, a dual catalyst system of a chiral bisphosphoric acid and a silver salt can achieve kinetic resolution through an intramolecular SN2′ reaction, yielding valuable enantioenriched diene monoepoxides and recovering the unreacted enantiomer of the starting alcohol. scispace.com Such methodologies, applied to this compound, could produce chiral building blocks for the synthesis of natural products and other biologically active molecules.

Furthermore, the allylic alcohol moiety can be transformed into other functional groups. The Babler oxidation, a well-established method, uses pyridinium (B92312) chlorochromate (PCC) to achieve an oxidative transposition of tertiary allylic alcohols into enones. wikipedia.org This reaction proceeds through a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of a chromate (B82759) ester intermediate. wikipedia.org Applying this to this compound would yield the corresponding α,β-unsaturated ketone, a versatile intermediate for conjugate addition reactions. More modern and environmentally benign methods for this transformation have also been developed, employing catalytic systems such as TEMPO/NaIO4–SiO2 or a combination of Bobbitt's salt and laccase under an oxygen atmosphere. acs.orgpolimi.it

The synthesis of this compound itself would likely be achieved through the addition of an organometallic reagent to a ketone. A common method for synthesizing tertiary alcohols is the Grignard reaction. mdpi.com In the case of this compound, this would involve the reaction of a Grignard reagent derived from 6-bromo-1-hexene (B1265582) with 3-pentanone. Asymmetric vinylation of ketones using vinylaluminum reagents catalyzed by chiral titanium complexes also provides a route to enantioenriched tertiary allylic alcohols. organic-chemistry.org

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagents/CatalystsProduct ClassPotential Utility
Kinetic ResolutionChiral Phosphoric AcidEnantioenriched Cyclic EthersChiral Building Blocks
Kinetic ResolutionChiral Bisphosphoric Acid/Silver(I) SaltEnantioenriched Diene MonoepoxidesChiral Building Blocks
Oxidative RearrangementPyridinium Chlorochromate (PCC)α,β-Unsaturated Ketones (Enones)Intermediates for Conjugate Addition
Oxidative RearrangementTEMPO/NaIO4–SiO2α,β-Unsaturated Ketones (Enones)Greener Synthesis of Enones
Oxidative RearrangementBobbitt's Salt/Laccaseα,β-Unsaturated Ketones (Enones)Biocatalytic Synthesis of Enones

Applications as a Building Block in Polymer Chemistry

The dual functionality of this compound, possessing both a polymerizable alkene and a reactive hydroxyl group, makes it an interesting candidate for incorporation into polymers. Allyl alcohol and its derivatives are used as comonomers to introduce specific functionalities into polymer chains. gantrade.comatamanchemicals.com

The hydroxyl group of this compound can serve as a site for further modification, either before or after polymerization. For example, it can be esterified with various acids to produce new monomers with different properties. The resulting polymers would have pendant side chains with varying lengths and functionalities, which can influence the material's physical properties such as its glass transition temperature, solubility, and surface characteristics.

While the double bond of allyl alcohol itself shows low reactivity in conventional free-radical polymerization, specialized techniques can be employed for its copolymerization with more reactive monomers like styrene (B11656) or acrylates. gantrade.com Terpolymers of styrene, an allylic alcohol, and an allylic ester have been synthesized and find use in surface coatings and in the formation of polyurethanes. google.com By analogy, this compound could be incorporated into such systems to impart flexibility and provide reactive sites for crosslinking. The long alkyl chain of the nonene backbone would likely increase the hydrophobicity and lower the glass transition temperature of the resulting polymer.

The hydroxyl group also allows these polymers to be used as polyols. In combination with polyisocyanates, polymers containing this compound units could be crosslinked to form polyurethane networks, which are known for their toughness and chemical resistance. google.com

Table 2: Potential Polymer Applications of this compound

Polymer TypeComonomersPotential PropertiesPotential Applications
CopolymersStyrene, Acrylic EstersIncreased Hydrophobicity, Lower Tg, Reactive SitesSpecialty Coatings, Adhesives
TerpolymersStyrene, Allyl BenzoateHardness, Toughness, Chemical ResistanceSurface Coatings, Polyurethane Precursors
PolyurethanesDiisocyanatesCrosslinked Networks, DurabilityFoams, Elastomers, Coatings

Research on Catalytic Conversions and Derivatizations for the Chemical Industry

The reactivity of the allylic alcohol functionality in this compound makes it a target for various catalytic transformations of industrial relevance. Research into the catalytic conversion of allylic alcohols is an active area, driven by the need for efficient and selective chemical processes.

One important catalytic reaction is the isomerization of allylic alcohols. Transition metal oxo complexes, such as those of rhenium, have been shown to catalyze the 1,3-rearrangement of allylic alcohols. academie-sciences.fr This transformation can be used to convert a tertiary allylic alcohol into a secondary one, which may have different reactivity and applications.

Catalytic oxidative cleavage of the carbon-carbon double bond or cleavage adjacent to the alcohol are also important transformations. For instance, a cobalt-based catalytic system has been developed for the aerobic C-C bond cleavage of tertiary allylic alcohols to produce ketones. chemistryviews.org This method is advantageous as it uses air as the oxidant. chemistryviews.org

Furthermore, the hydroxyl group can be derivatized through catalytic processes. For example, dehydrative coupling with thiols can form thioethers, which are important in various fields of chemistry. The steric hindrance around the tertiary alcohol in this compound would influence the reaction rates and selectivity in such catalytic derivatizations.

The development of new catalysts for these transformations is of significant interest. For example, novel catalysts with silylene ligands have been explored for various organic reactions, and their applicability to transformations of allylic alcohols is a potential area of research. organic-chemistry.org

Table 3: Potential Catalytic Conversions of this compound

Reaction TypeCatalyst TypeProduct TypeIndustrial Relevance
IsomerizationMetal Oxo Complexes (e.g., Rhenium)Secondary Allylic AlcoholsAccess to different isomers and functionalities
C-C Bond CleavageCobalt-based CatalystsKetonesSynthesis of valuable carbonyl compounds
Dehydrative CouplingAcid or Metal CatalystsThioethers, EthersSynthesis of sulfur- and oxygen-containing fine chemicals

Future Directions in 3 Ethylnon 8 En 3 Ol Research

Development of Novel and Sustainable Stereoselective Synthetic Pathways

The creation of chiral centers with high precision is a cornerstone of modern organic synthesis, particularly for applications in pharmaceuticals and materials science. numberanalytics.com For 3-Ethylnon-8-en-3-ol, which possesses a stereocenter at the C-3 position, future research will undoubtedly prioritize the development of novel and sustainable stereoselective synthetic routes. Current methods often rely on stoichiometric reagents or harsh reaction conditions, prompting a shift towards greener alternatives.

Key areas of development are expected to include:

Catalytic Asymmetric Synthesis: The use of chiral catalysts, including transition metal complexes and organocatalysts, will be instrumental. numberanalytics.compnas.org Research will likely focus on designing catalysts that can facilitate the enantioselective addition of organometallic reagents to a suitable ketone precursor or the asymmetric functionalization of a prochiral derivative of this compound. The development of catalysts based on earth-abundant and non-toxic metals is a particularly important goal for enhancing sustainability. mdpi.comencyclopedia.pub

Biocatalysis: Enzymes offer a highly selective and environmentally benign approach to synthesis. Future work may explore the use of lipases or other enzymes for the kinetic resolution of racemic this compound or for the direct asymmetric synthesis of one enantiomer. mdpi.comencyclopedia.pub

Green Chemistry Principles: The application of green chemistry principles will be a guiding theme. royalsocietypublishing.org This includes the use of renewable starting materials, atom-economical reactions that maximize the incorporation of all starting materials into the final product, and the use of environmentally friendly solvents or even solvent-free conditions. royalsocietypublishing.orgpnas.orgresearchgate.net For instance, developing catalytic methods that utilize water as a solvent would represent a significant step forward. pnas.org

A convergent method for synthesizing allylic alcohols through the reductive coupling of terminal alkynes with α-chloro boronic esters has been developed, offering excellent regioselectivity and high E/Z ratios. dicp.ac.cn This approach complements existing stoichiometric methods and is compatible with a wide array of functional groups. dicp.ac.cn

Exploration of Underutilized Reactivity Modes and Pericyclic Transformations

The dual functionality of this compound, with its tertiary alcohol and terminal alkene groups, presents a rich platform for exploring diverse and potentially underutilized reactivity. Future research will likely delve into harnessing this multifunctionality to construct complex molecular architectures.

Dual Functionalization: Strategies that can simultaneously or sequentially modify both the hydroxyl group and the double bond will be of great interest. This could involve tandem reactions where an initial transformation at one site triggers a subsequent reaction at the other.

Pericyclic Reactions: The terminal double bond in this compound makes it a potential substrate for various pericyclic reactions. ebsco.commsu.eduegyankosh.ac.in These concerted reactions, which are often highly stereospecific, include:

Diels-Alder Reactions: The alkene can act as a dienophile in [4+2] cycloadditions with a suitable diene, leading to the formation of six-membered rings.

Ene Reactions: This reaction involves the transfer of an allylic hydrogen and the formation of a new sigma bond, offering a pathway to more complex unsaturated systems. msu.edu

Sigmatropic Rearrangements: While the structure of this compound itself is not primed for common sigmatropic rearrangements like the Claisen or Cope, derivatives of this alcohol could be designed to undergo such transformations, enabling the stereoselective formation of new carbon-carbon bonds. 182.160.97 The aliphatic Claisen rearrangement, for example, occurs in non-aromatic systems and proceeds through a chair-like transition state, which allows for the prediction of the stereochemistry of the resulting double bond. 182.160.97

The exploration of these reactivity modes will not only expand the synthetic utility of this compound but also contribute to the fundamental understanding of these powerful chemical transformations. ebsco.comegyankosh.ac.in

Advanced Computational Modeling for Predictive Chemistry and Catalyst Design

The synergy between experimental and computational chemistry is revolutionizing the way chemical research is conducted. rsc.org For this compound, computational modeling will be a critical tool for accelerating the discovery and optimization of new synthetic methods.

Key applications of computational modeling in this context include:

Predicting Reaction Outcomes: Quantum mechanics (QM) and density functional theory (DFT) calculations can be used to model reaction pathways and transition states, providing insights into reaction mechanisms and predicting stereochemical outcomes. numberanalytics.comrsc.orgosti.gov This predictive power can significantly reduce the need for extensive experimental screening. chiralpedia.com

Catalyst Design: Computational methods are increasingly used to design new catalysts with enhanced activity, selectivity, and stability. numberanalytics.comuib.no For instance, in the context of olefin metathesis, a reaction relevant to the terminal double bond of this compound, computational models can predict the performance of new ruthenium or molybdenum-based catalysts. rsc.orgnih.gov These models can take into account various factors, including catalyst initiation, activity, and stability. uib.no

Machine Learning and AI: The application of machine learning (ML) and artificial intelligence (AI) is an emerging trend in chemistry. rsc.orgchiralpedia.com By training algorithms on large datasets of reaction outcomes, it is possible to develop predictive models that can rapidly screen virtual libraries of catalysts or substrates, identifying promising candidates for experimental investigation. chiralpedia.com

The integration of these advanced computational tools will undoubtedly lead to more rational and efficient approaches to the synthesis and functionalization of this compound. chiralpedia.com

Integration of Flow Chemistry and Continuous Processing in Synthesis

The shift from traditional batch production to continuous flow manufacturing is a significant trend in the chemical and pharmaceutical industries, driven by the desire for improved efficiency, safety, and scalability. europeanpharmaceuticalreview.comlonza.comakjournals.com The synthesis of this compound and its derivatives is well-suited to benefit from these technologies.

Advantages of flow chemistry and continuous processing include:

Enhanced Safety and Control: Flow reactors, particularly microreactors, offer superior heat and mass transfer compared to batch reactors. europeanpharmaceuticalreview.comrsc.org This allows for precise control over reaction parameters and the safe handling of highly reactive intermediates or exothermic reactions. rsc.orgnih.gov

Increased Efficiency and Scalability: Continuous processes can operate for extended periods, leading to higher productivity. europeanpharmaceuticalreview.comlonza.com Scaling up a reaction in a flow system often involves "numbering-up" (using multiple reactors in parallel) rather than increasing the reactor size, which can be a more straightforward process. rsc.org

Real-time Monitoring and Optimization: The integration of process analytical technology (PAT) allows for real-time monitoring of the reaction, enabling rapid optimization and ensuring consistent product quality. researchgate.net

The application of flow chemistry to the synthesis of alcohols and their derivatives is an active area of research. unimi.itvapourtec.comrsc.org For example, continuous-flow methods have been developed for the oxidation of alcohols to carboxylic acids and for the dynamic kinetic resolution of allylic alcohols. mdpi.comencyclopedia.pubrsc.org The adoption of these technologies for the synthesis of this compound could lead to more sustainable and cost-effective manufacturing processes. contractpharma.com

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for characterizing 3-Ethylnon-8-EN-3-OL?

Methodological Answer:
To characterize this compound, use a combination of nuclear magnetic resonance (NMR) (¹H and ¹³C) to determine structural features like the ethyl group and double bond position. Infrared spectroscopy (IR) identifies hydroxyl (-OH) and alkene (C=C) functional groups. Gas chromatography-mass spectrometry (GC-MS) confirms molecular weight and purity, with retention indices aiding in comparative analysis. For quantitative purity assessment, high-performance liquid chromatography (HPLC) with a polar stationary phase is advised. Always calibrate instruments using reference standards and cross-validate results with synthetic replicates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.